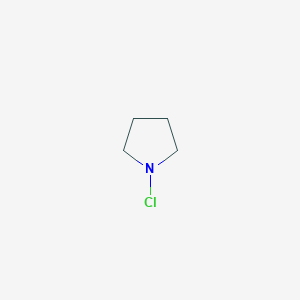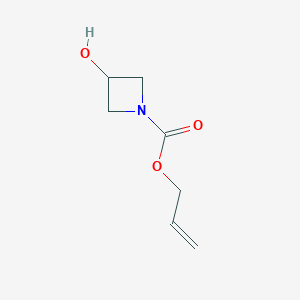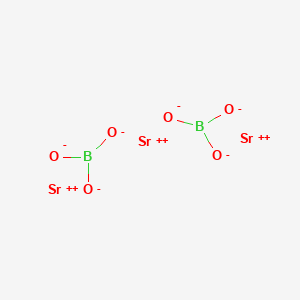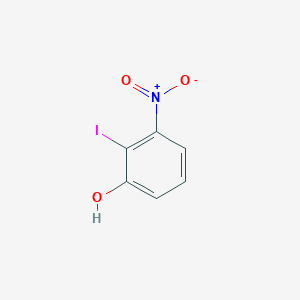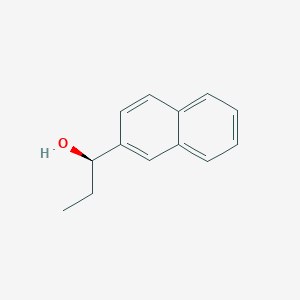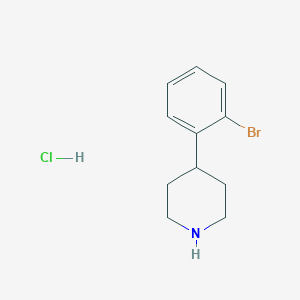
Méthacrylate de TEMPO
Vue d'ensemble
Description
TEMPO methacrylate, also known as 4-methacryloyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl, is a compound that combines the properties of the stable nitroxyl radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a methacrylate group. This compound is widely used in polymer chemistry due to its ability to mediate controlled radical polymerizations and its redox-active properties.
Applications De Recherche Scientifique
TEMPO methacrylate has a wide range of scientific research applications, including:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with controlled architectures and properties. The presence of the TEMPO group allows for the formation of redox-active polymers.
Electrochemistry: TEMPO methacrylate-based polymers are used in the development of organic batteries and redox flow batteries due to their high redox potentials and fast reaction kinetics.
Biomedical Applications: TEMPO methacrylate-based materials are explored for drug delivery systems and bioimaging agents due to their stability and biocompatibility.
Analyse Biochimique
Biochemical Properties
The biochemical properties of TEMPO methacrylate are primarily associated with its redox-active nature . It is known to interact with various biomolecules, particularly in the context of organic synthesis and catalysis . Detailed information about specific enzymes, proteins, or other biomolecules it interacts with is currently limited.
Cellular Effects
As a synthetic polymer, it is primarily used in materials science applications such as in the fabrication of organic batteries
Molecular Mechanism
The molecular mechanism of TEMPO methacrylate primarily involves its role in organic synthesis and catalysis . It is known to participate in radical-mediated polymerization processes . The TEMPO moiety in the methacrylate acts as a stable radical that can engage in various chemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, TEMPO methacrylate has been shown to be a valuable component in the synthesis of polymers with different monomer ratios . These polymers have been characterized for use as electrode material in organic batteries . Specific information about the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited.
Metabolic Pathways
The metabolic pathways involving TEMPO methacrylate are not well-understood. As a synthetic polymer, it is not typically involved in biological metabolic pathways. Its primary use is in the field of materials science, particularly in the fabrication of organic batteries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
TEMPO methacrylate can be synthesized through the esterification of TEMPO with methacryloyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
- Dissolve TEMPO in an organic solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add methacryloyl chloride to the mixture while maintaining a low temperature (0-5°C) to control the reaction rate.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by washing with water and drying over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure to obtain TEMPO methacrylate as a red solid.
Industrial Production Methods
Industrial production of TEMPO methacrylate follows similar principles but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques such as distillation or recrystallization to ensure high purity and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
Analyse Des Réactions Chimiques
Types of Reactions
TEMPO methacrylate undergoes various types of chemical reactions, including:
Oxidation: TEMPO methacrylate can act as an oxidizing agent due to the presence of the nitroxyl radical. It can oxidize alcohols to aldehydes or ketones under mild conditions.
Polymerization: TEMPO methacrylate can participate in radical polymerization reactions to form polymers with controlled molecular weights and narrow molecular weight distributions.
Substitution: The methacrylate group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include primary or secondary alcohols, and the reaction is typically carried out in the presence of a base such as sodium bicarbonate.
Polymerization: The polymerization of TEMPO methacrylate is often initiated by radical initiators such as azobisisobutyronitrile (AIBN) at elevated temperatures (60-80°C).
Substitution: Nucleophiles such as amines or thiols can react with the methacrylate group under mild conditions to form substituted products.
Major Products
Oxidation: The major products are aldehydes or ketones, depending on the starting alcohol.
Polymerization: The major products are polymers with TEMPO methacrylate units in the backbone.
Substitution: The major products are substituted TEMPO methacrylate derivatives with various functional groups.
Mécanisme D'action
The mechanism of action of TEMPO methacrylate is primarily based on the redox activity of the TEMPO group. The nitroxyl radical can undergo reversible one-electron redox reactions, making it an effective mediator in oxidation and reduction processes. In polymerization reactions, TEMPO methacrylate acts as a stable radical that can control the growth of polymer chains, leading to well-defined polymer structures .
Comparaison Avec Des Composés Similaires
TEMPO methacrylate can be compared with other methacrylate derivatives and TEMPO-based compounds:
Poly(2,2,6,6-tetramethylpiperidinyl-N-oxyl-4-methacrylate) (PTMA): PTMA is a similar compound where the TEMPO group is directly attached to the methacrylate backbone.
Isobornyl Methacrylate (IBMA): IBMA is another methacrylate derivative with a bulky isobornyl group.
α-Pinene Methacrylate (αPMA): αPMA is a terpene-derived methacrylate that undergoes self-crosslinking during polymerization.
Conclusion
TEMPO methacrylate is a versatile compound with significant applications in polymer chemistry, electrochemistry, catalysis, and biomedical fields. Its unique combination of a stable nitroxyl radical and a polymerizable methacrylate group makes it a valuable tool for researchers and industry professionals alike.
Propriétés
IUPAC Name |
(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-9(2)11(15)17-10-7-12(3,4)14(16)13(5,6)8-10/h10,16H,1,7-8H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCMOBOGFWDBFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CC(N(C(C1)(C)C)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


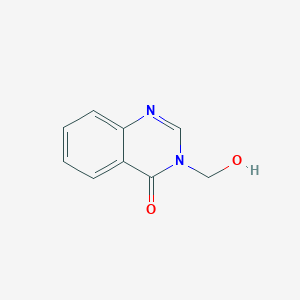
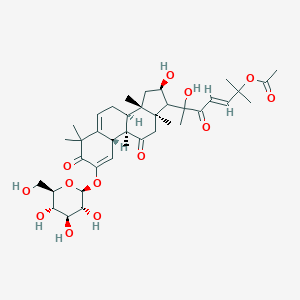
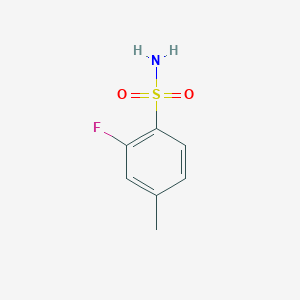
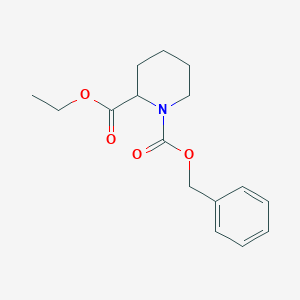
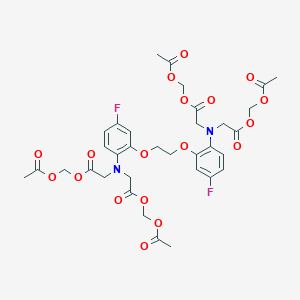
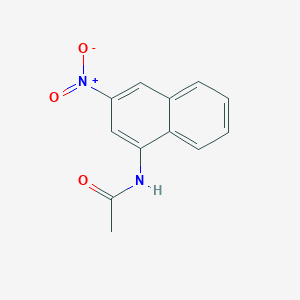
![1-Oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B176061.png)
![2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine](/img/structure/B176062.png)
